8-Chloro-2-cyclopropylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-cyclopropylquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 8th position and a cyclopropyl group at the 2nd position enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, ionic liquids, and green chemistry principles are increasingly adopted to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or chlorination with thionyl chloride.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Chemistry: 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for developing new therapeutic agents .
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases, including malaria, tuberculosis, and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The presence of the chlorine atom and cyclopropyl group enhances its binding affinity to the target molecules, making it more effective .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
2-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloroquinoline: Studied for its antimalarial activity.
Uniqueness: 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid stands out due to the presence of both a chlorine atom and a cyclopropyl group, which confer unique chemical properties and enhance its biological activity. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H10ClNO2 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
8-chloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17) |
InChI Key |
WEIZZBJGSCWTHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.